(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 2320886-75-5
VCID: VC4181791
InChI: InChI=1S/C18H21N3O3S/c22-25(23,17-4-5-18-13(10-17)6-9-24-18)21-14-2-3-15(21)12-16(11-14)20-8-1-7-19-20/h1,4-5,7-8,10,14-16H,2-3,6,9,11-12H2
SMILES: C1CC2CC(CC1N2S(=O)(=O)C3=CC4=C(C=C3)OCC4)N5C=CC=N5
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.44

(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

CAS No.: 2320886-75-5

Cat. No.: VC4181791

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane - 2320886-75-5

Specification

CAS No. 2320886-75-5
Molecular Formula C18H21N3O3S
Molecular Weight 359.44
IUPAC Name 8-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C18H21N3O3S/c22-25(23,17-4-5-18-13(10-17)6-9-24-18)21-14-2-3-15(21)12-16(11-14)20-8-1-7-19-20/h1,4-5,7-8,10,14-16H,2-3,6,9,11-12H2
Standard InChI Key QFAKRYITJJQSJP-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2S(=O)(=O)C3=CC4=C(C=C3)OCC4)N5C=CC=N5

Introduction

The compound (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule characterized by its unique structural features. It belongs to the class of bicyclic amines, incorporating a sulfonyl group and a pyrazole ring, which are known for their diverse pharmacological properties. The compound's molecular formula is C18H21N3O3S, with a molecular weight of 359.4 g/mol .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that require careful selection of reagents and conditions to ensure the desired stereochemistry and yield. Techniques such as microwave-assisted synthesis or continuous flow reactors might be employed to enhance reaction rates and efficiency.

Key Synthesis Steps

  • Formation of the Bicyclic Octane Ring: This involves the creation of the azabicyclo[3.2.1]octane core, which can be achieved through various cyclization reactions.

  • Attachment of the Sulfonyl Group: The dihydrobenzofuran-5-yl sulfonyl group is attached to the 8-position of the bicyclic ring.

  • Introduction of the Pyrazole Ring: The pyrazole ring is attached at the 3-position of the bicyclic ring.

Potential Mechanisms of Action

  • Receptor Interaction: The compound may interact with specific receptors, influencing biological pathways.

  • Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic processes.

Future Research Directions

  • Biological Activity Screening: Conducting in vitro and in vivo studies to assess its biological activity.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its pharmacological properties.

  • Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator